![molecular formula C10H17NO3 B2383517 1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 944683-26-5](/img/structure/B2383517.png)
1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
The compound “1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid” is a carboxylic acid derivative of pyrrolidine. Pyrrolidine is a cyclic secondary amine, and in this case, it has a carboxylic acid (COOH) group and a ketone (C=O) group on its ring. The “1,1-Dimethylpropyl” group is an alkyl substituent attached to the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the carboxylic acid and ketone functionalities providing sites for potential reactivity. The “1,1-Dimethylpropyl” group is a branched alkyl chain, which could influence the compound’s physical properties and reactivity .
Chemical Reactions Analysis
Carboxylic acids, such as the one in this compound, can undergo a variety of reactions, including those involving the O-H bond (like acid dissociation), reactions at the carbonyl bond (like nucleophilic attack), decarboxylation, and substitution on the R group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could contribute to acidity and potential for hydrogen bonding. The “1,1-Dimethylpropyl” group, being an alkyl chain, could influence the compound’s hydrophobicity .
Scientific Research Applications
Environmental Impact and Toxicology Studies
1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid, as a complex compound, is often studied in the context of environmental science and toxicology. In studies conducted in South Australia, the presence of complex organic compounds, including various carboxylic acids, was used to assess environmental exposure to neurotoxic insecticides in preschool children. The detection of such compounds helped in understanding the extent of exposure in the general population and the development of public health policies on the regulation and use of chemicals (Babina et al., 2012).
Biocatalysis and Biorenewable Chemicals
Research has also explored the inhibitory effects of carboxylic acids, including 1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid, on biocatalysts like microbes. These acids are considered attractive biorenewable chemicals due to their use as precursors for various industrial chemicals. Understanding the impact of such compounds on microbes like Escherichia coli and Saccharomyces cerevisiae is essential in developing metabolic engineering strategies to increase microbial robustness, which is crucial for industrial bioprocesses (Jarboe et al., 2013).
Drug Synthesis and Pharmaceutical Applications
In the pharmaceutical industry, compounds like 1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid are instrumental due to their functional groups. They are flexible and diverse in drug synthesis, offering cost-effective and cleaner reaction pathways. For instance, levulinic acid (LEV), a compound with carbonyl and carboxyl functional groups, demonstrates the potential of such carboxylic acids in drug synthesis. It reduces the cost of drug synthesis and has untapped potential in the field of medicine, indicating the broader applicability of similar compounds (Zhang et al., 2021).
Advanced Imaging Techniques
1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are also explored in advanced imaging techniques, such as in the synthesis of 18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer. This compound has shown promise in the imaging of prostate cancer, indicating the potential of such carboxylic acids in enhancing the precision and efficacy of medical diagnostics (Rousseau et al., 2019).
Mechanism of Action
properties
IUPAC Name |
1-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-4-10(2,3)11-6-7(9(13)14)5-8(11)12/h7H,4-6H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHYIXXZYSUFFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N1CC(CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid |
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